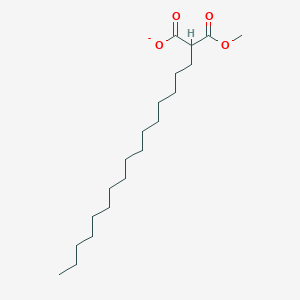![molecular formula C11H22OSi B14652948 [(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane CAS No. 50338-48-2](/img/structure/B14652948.png)
[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[5.1.0]octan-1-yl)oxysilane is a chemical compound that features a bicyclic structure combined with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[5.1.0]octan-1-yl)oxysilane typically involves the reaction of bicyclo[5.1.0]octane derivatives with trimethylsilyl reagents. One common method is the reaction of bicyclo[5.1.0]octan-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of (Bicyclo[5.1.0]octan-1-yl)oxysilane may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[5.1.0]octan-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
(Bicyclo[5.1.0]octan-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of the bicyclo[5.1.0]octane moiety.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (Bicyclo[5.1.0]octan-1-yl)oxysilane involves its interaction with various molecular targets and pathways. The bicyclic structure provides rigidity and stability, while the trimethylsilyl group can enhance lipophilicity and membrane permeability. These properties make the compound useful in modifying the activity and bioavailability of other molecules.
Vergleich Mit ähnlichen Verbindungen
(Bicyclo[5.1.0]octan-1-yl)oxysilane can be compared with other similar compounds such as:
Bicyclo[5.1.0]octane derivatives: These compounds share the bicyclic structure but may lack the trimethylsilyl group.
Trimethylsilyl ethers: These compounds contain the trimethylsilyl group but have different organic moieties.
The uniqueness of (Bicyclo[5.1.0]octan-1-yl)oxysilane lies in its combination of the bicyclic structure with the trimethylsilyl group, providing distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
50338-48-2 |
|---|---|
Molekularformel |
C11H22OSi |
Molekulargewicht |
198.38 g/mol |
IUPAC-Name |
1-bicyclo[5.1.0]octanyloxy(trimethyl)silane |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)12-11-8-6-4-5-7-10(11)9-11/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZLMKJLQKBTZOSA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC12CCCCCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


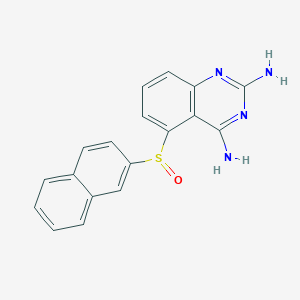
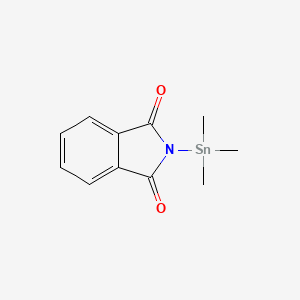
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
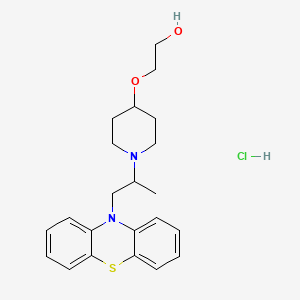
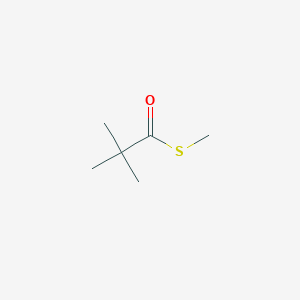

![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)

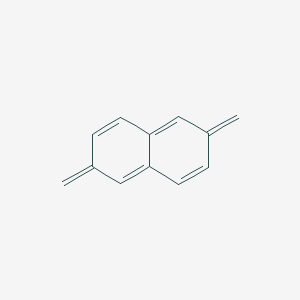
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
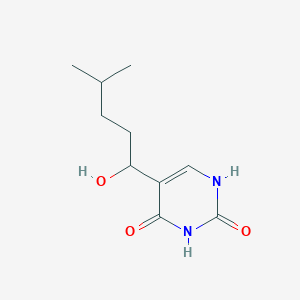
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
